molecular formula C20H18N2O3S2 B2527806 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868675-82-5

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2527806
CAS RN: 868675-82-5
M. Wt: 398.5
InChI Key: TUVPUUQOVTXCGK-UHFFFAOYSA-N
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Description

The compound "N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This compound is structurally related to various pharmacologically active compounds that have been synthesized and evaluated for their biological activities, such as antihyperglycemic, antitumor, and antimicrobial properties.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, novel thiazolidinediones with sulfonyl groups have been prepared and evaluated as antihyperglycemic agents . Similarly, the synthesis of 3-methyl-2-(4-substituted phenyl)-4,5-dihydronaphtho[1,2-c]pyrazoles has been described, which showed promising in vitro antitumor activity . The synthesis of 5-alkyl-2(5H)-furanones from N-phenyl-3-(phenylsulfonyl)propanamide dianions has also been reported, demonstrating the versatility of phenylsulfonylpropanamide derivatives in organic synthesis . Additionally, a novel synthesis route for benzo[d]-1,2-thiazole-1,1-dioxide derivatives via directed lithiation of dimethyl-N-(phenylsulfonyl)-propanamides has been presented .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, and their conformational features are often determined using techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography. For example, a single crystal X-ray study of a related compound, N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, was conducted to determine its conformational features .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be manipulated through various chemical reactions. The dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides, for instance, have been used as reagents for the synthesis of furanones, showcasing the potential for diverse chemical transformations . The directed lithiation of propanamide derivatives followed by cyclization and quenching with electrophiles is another example of the chemical reactions that can be employed to synthesize thiazole-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their structural characteristics. The compounds synthesized in the studies mentioned have been characterized by various spectroscopic methods to determine their physicochemical parameters . These properties are crucial for understanding the biological activity of the compounds, as they can affect solubility, stability, and interaction with biological targets.

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides are a pivotal moiety in many clinically used drugs, spanning from diuretics and carbonic anhydrase inhibitors (CAIs) to antiepileptics and antipsychotics. Recent patents have focused on novel sulfonamide CAIs for antiglaucoma treatments and antitumor agents targeting tumor-associated carbonic anhydrase isoforms IX/XII. This highlights the ongoing research into sulfonamides for selective drug development in areas like glaucoma and cancer therapy (Carta, Scozzafava, & Supuran, 2012).

Mechanism of Action

Target of Action

The primary targets of 3-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}propanamide are bacterial cells. This compound has been synthesized as a hybrid antimicrobial that combines the effect of two or more agents .

Mode of Action

This compound interacts with its targets by penetrating bacterial cells. It is used in conjunction with a cell-penetrating peptide called octaarginine . The interaction of the compound with its targets results in potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biochemical Pathways

The affected pathways and their downstream effects are related to the antibacterial activity of the compound. The compound, in complex with the cell-penetrating peptide octaarginine, displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it is likely to have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action include potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains . The compound also shows negligible haemolytic activity towards human red blood cells .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-18(12-13-27(24,25)15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)26-20/h1-9H,10-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVPUUQOVTXCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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